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molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No. B1625887
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008139

Procedure details

By starting the experiment with a 1:1 molar ratio of ethane to hexafluoroacetone, 47.3 g 1,1-bis(trifluoromethyl)propanol-1, b.p. 75°-80° C/705 mm. and 6.0 g of 1,1,4,4-tetrakis(trifluoromethyl) butan-1,4-diol, m.p. 96°-98° C, were obtained. From these data it will become apparent that increasing the molar ratio of ethane to hexafluoroacetone will increase the yield of the propanol-1 with respect to the diol. The converse is also true. That is, the more hexafluoroacetone one uses with respect to ethane, the more diol one will achieve with respect to the monofunctional alcohol. When an excess of ethane is used, i.e., when it is desired to form primarily 1,1-bis(trifluoromethyl) propanol-1, the amount of excess used is immaterial. That is, ten or even a hundred moles of ethane can be used for every mole of hexafluoroacetone with excellent results. On the other hand, it has been found that it is not advisable to use more than about twelve moles of hexafluoroacetone per mole of ethane if one wishes to have the diol as the predominant product. If a larger excess than this of the hexafluoroacetone is used, by-products begin to predominate and it becomes difficult to separate the diol from them.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,1-bis(trifluoromethyl)propanol-1
Quantity
47.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH3:2].[F:3][C:4]([F:12])([F:11])[C:5]([C:7]([F:10])([F:9])[F:8])=[O:6]>>[F:3][C:4]([F:12])([F:11])[C:5]([C:7]([F:10])([F:9])[F:8])([OH:6])[CH2:1][CH2:2][C:5]([C:7]([F:10])([F:9])[F:8])([C:4]([F:12])([F:11])[F:3])[OH:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
1,1-bis(trifluoromethyl)propanol-1
Quantity
47.3 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(CCC(O)(C(F)(F)F)C(F)(F)F)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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